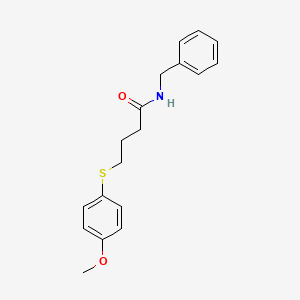

N-benzyl-4-((4-methoxyphenyl)thio)butanamide

Description

N-Benzyl-4-((4-methoxyphenyl)thio)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a benzyl group at the nitrogen atom and a 4-methoxyphenylthio moiety at the fourth carbon. The thioether (C-S-C) linkage distinguishes it from sulfonyl or ether-containing analogs.

Properties

IUPAC Name |

N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-21-16-9-11-17(12-10-16)22-13-5-8-18(20)19-14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBSHIPOLOTVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((4-methoxyphenyl)thio)butanamide typically involves the following steps:

Formation of the Thioether Linkage: The reaction between 4-methoxyphenylthiol and a suitable butanoyl chloride derivative under basic conditions to form the thioether linkage.

Amidation Reaction: The resulting thioether is then reacted with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-((4-methoxyphenyl)thio)butanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe to study enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its combination of a benzyl group, thioether, and methoxyphenyl substituents. Below is a comparative analysis with key analogs:

Table 1: Functional Group and Physicochemical Comparison

Key Observations:

- Thioether vs.

- Benzyl vs. Piperidinyl Substitution : Compared to 4-Methoxybutyrylfentanyl’s piperidinyl group (common in opioids) , the benzyl group increases lipophilicity, which may alter blood-brain barrier penetration.

- Tautomerism : Unlike triazole derivatives (Compounds 7–9), which exhibit thione-thiol tautomerism , the target compound’s rigid thioether linkage prevents such equilibria.

Spectroscopic Characterization

- IR Spectroscopy :

- NMR : Expected signals include aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl and benzyl) and a thioether-linked CH₂ (δ ~2.5–3.5 ppm).

Biological Activity

N-benzyl-4-((4-methoxyphenyl)thio)butanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzyl group, a butanamide backbone, and a methoxyphenyl thioether moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and thioether groups enhance binding affinity and selectivity towards these targets. The compound may exert its effects through:

- Inhibition of Enzyme Activity: Compounds with similar structures have shown potential in inhibiting key enzymes involved in disease processes.

- Modulation of Receptor Signaling: Interaction with various receptors can lead to altered signaling pathways, impacting cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. A notable study assessed its effects on human breast cancer cells (MCF-7). The compound demonstrated cytotoxic effects, leading to reduced cell viability.

Case Study: MCF-7 Cell Line

- IC50 Value: The half-maximal inhibitory concentration (IC50) for MCF-7 cells was determined to be approximately 25 µM after 48 hours of treatment.

- Mechanism: Apoptotic pathways were activated, as evidenced by increased levels of caspase-3 and PARP cleavage.

Research Findings

- Antimicrobial Activity: A study published in 2023 highlighted the compound's effectiveness against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Studies: Recent investigations have shown that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways .

- Synergistic Effects: Combinations with other known anticancer agents have been explored, revealing enhanced efficacy when used together.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.